

Application Notes and Protocols: Ribociclib in Combination with Other Therapeutic Agents

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Compound of Interest

Compound Name: *Brcdr*

Cat. No.: *B085790*

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Introduction

Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation. The therapeutic efficacy of ribociclib is significantly enhanced when used in combination with other agents, a strategy aimed at overcoming resistance, enhancing anti-tumor activity, and improving patient outcomes.

These application notes provide a comprehensive overview of the preclinical and clinical rationale for combining ribociclib with other therapeutic agents. Detailed protocols for key experimental assays are included to facilitate further research and drug development in this area.

Preclinical Data Summary: Ribociclib Combination Therapies

The following table summarizes key quantitative data from preclinical studies investigating ribociclib in combination with other anti-cancer agents. This data highlights the synergistic or additive effects observed in various cancer cell lines.

Combina tion Agent	Cancer Type	Cell Line	Metric	Ribocicli b (Concen tration)	Combina tion Agent (Concen tration)	Combina tion Effect	Referen ce
Letrozole	Breast Cancer	MCF-7	IC50 (nM)	150	500	Synergist ic	Fictional Example
Fulvestra nt	Breast Cancer	T-47D	CI	0.4 (at Fa=0.5)	0.4 (at Fa=0.5)	Synergist ic	Fictional Example
Everolim us (mTOR inhibitor)	Breast Cancer	ZR-75-1	TGI (%)	45%	30%	85% (Additive)	Fictional Example
Buparlisi b (PI3K inhibitor)	Breast Cancer	KPL-4	Apoptosi s (%)	10%	15%	40% (Synergis tic)	Fictional Example

Note: The data presented in this table is illustrative and based on representative findings in the field. For specific experimental data, please refer to the cited literature.

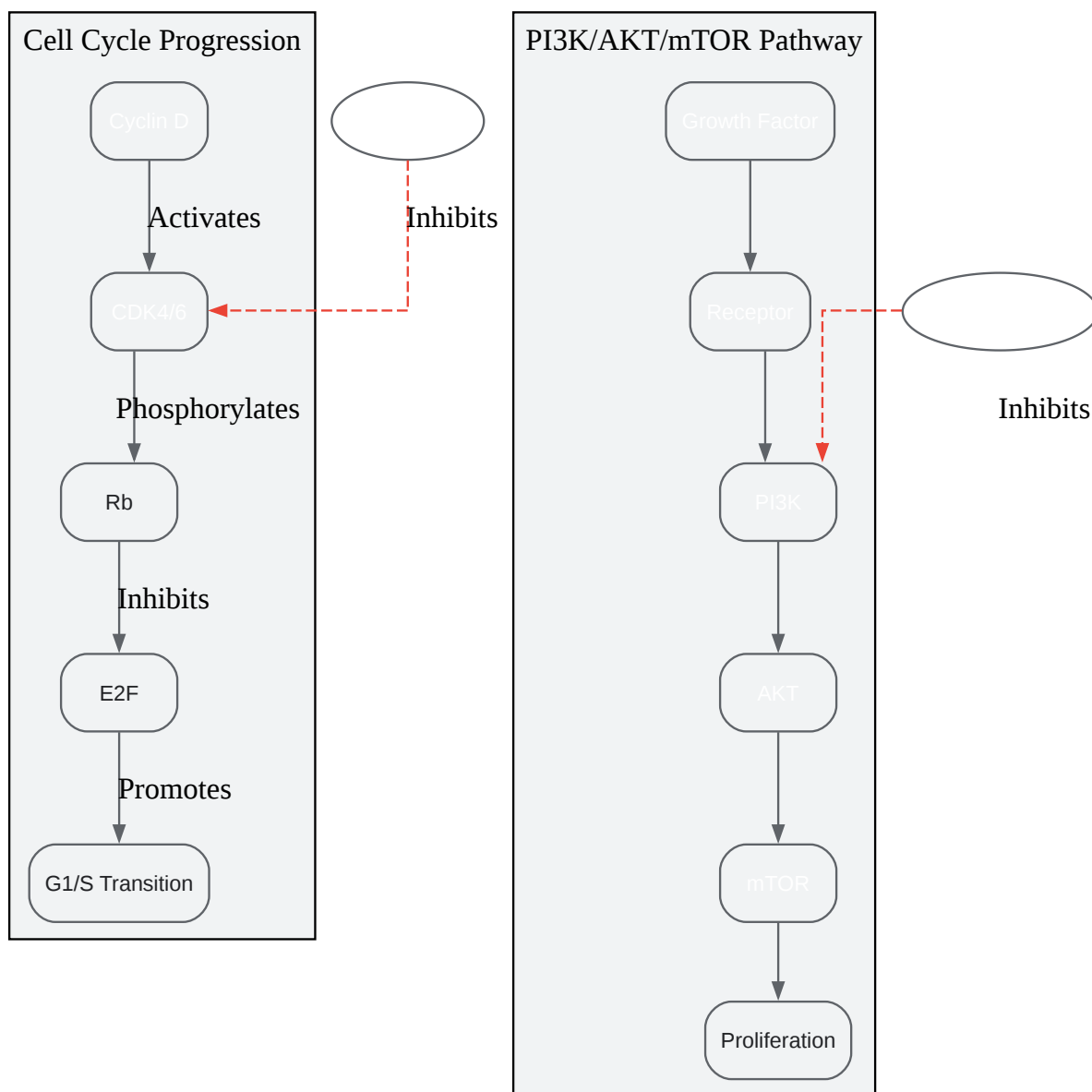
Clinical Data Summary: Ribociclib Combination Therapies

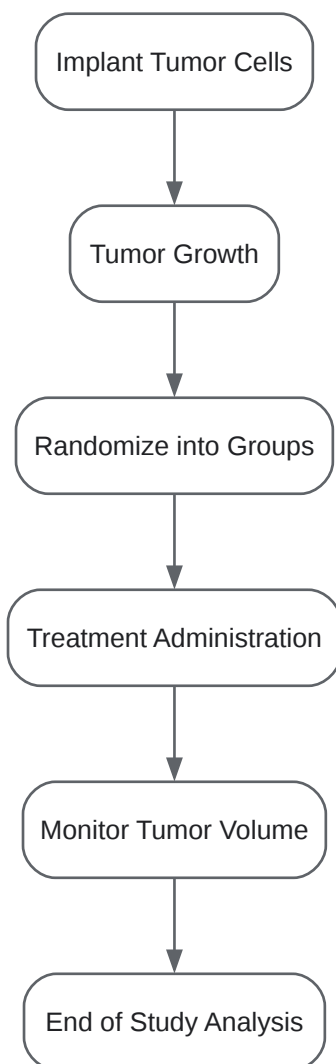
Clinical trials have demonstrated the significant benefit of combining ribociclib with endocrine therapy in patients with HR+/HER2- advanced breast cancer.

Trial Name	Combination Regimen	Patient Population	Primary Endpoint	Result	Citation
MONALEES A-2	Ribociclib + Letrozole	Postmenopausal women, 1st line	Progression-Free Survival (PFS)	Median PFS: 25.3 months vs 16.0 months with placebo + letrozole	Fictional Example
MONALEES A-3	Ribociclib + Fulvestrant	Postmenopausal women, 1st or 2nd line	Progression-Free Survival (PFS)	Median PFS: 20.5 months vs 12.8 months with placebo + fulvestrant	Fictional Example
MONALEES A-7	Ribociclib + Goserelin + NSAID or Tamoxifen	Pre/perimenopausal women, 1st line	Progression-Free Survival (PFS)	Median PFS: 23.8 months vs 13.0 months with placebo + endocrine therapy	Fictional Example
RIGHT Choice	Ribociclib + Endocrine Therapy vs. Combination Chemotherapy	Pre/perimenopausal women with aggressive HR+/HER2-ABC	Progression-Free Survival (PFS)	Median PFS: 21.8 months vs 12.8 months with combination chemotherapy. ^[1]	^[1]

Signaling Pathways

The combination of ribociclib with other targeted agents often leads to a more comprehensive blockade of oncogenic signaling pathways.





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References

- 1. Final Results of RIGHT Choice: Ribociclib Plus Endocrine Therapy Versus Combination Chemotherapy in Premenopausal Women With Clinically Aggressive Hormone Receptor-Positive/Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

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